molecular formula C14H12ClFN4O2S B11277069 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11277069
M. Wt: 354.8 g/mol
InChI Key: DMXPLKMVOQTPFT-UHFFFAOYSA-N
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Description

6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyrazolo[3,4-d]pyrimidinone core, substituted with a 2-chloro-6-fluorobenzylthio group and a 2-hydroxyethyl group. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidinone core. This core can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the 2-chloro-6-fluorobenzylthio group is achieved via nucleophilic substitution reactions, where a suitable thiol reacts with a chlorinated benzyl derivative. The final step involves the addition of the 2-hydroxyethyl group through alkylation reactions under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidinone core or the benzylthio group.

    Substitution: The chloro and fluoro substituents on the benzyl ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular assays.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar compounds to 6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents. These compounds may share similar core structures but differ in their substituent groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical reactivity and potential biological effects.

Properties

Molecular Formula

C14H12ClFN4O2S

Molecular Weight

354.8 g/mol

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H12ClFN4O2S/c15-10-2-1-3-11(16)9(10)7-23-14-18-12-8(13(22)19-14)6-17-20(12)4-5-21/h1-3,6,21H,4-5,7H2,(H,18,19,22)

InChI Key

DMXPLKMVOQTPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F

Origin of Product

United States

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